2-(2-methylpropyl)-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one
Description
This compound is a heterocyclic small molecule featuring a fused imidazo[1,2-c]quinazolin-3-one core. Key structural elements include:
- A 2-(2-methylpropyl) substituent at position 2 of the imidazoquinazolinone ring, likely enhancing lipophilicity and membrane permeability.
- A 5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl] group, which introduces a sulfur-linked pyridopyrimidinone moiety. This fragment may contribute to hydrogen bonding and π-π stacking interactions, critical for biological target engagement.
The compound’s synthesis likely involves multi-step heterocyclic condensation, as seen in analogous systems (e.g., describes similar routes for diimidazo-pyrimidines).
Properties
IUPAC Name |
2-(2-methylpropyl)-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S/c1-14(2)11-18-22(30)28-21(25-18)16-7-3-4-8-17(16)26-23(28)31-13-15-12-20(29)27-10-6-5-9-19(27)24-15/h3-10,12,14,18H,11,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSMJMFOOYDFBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC(=O)N5C=CC=CC5=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Approaches
The imidazo[1,2-c]quinazolin-3-one core can be synthesized through various cyclization strategies. One prominent approach involves the reaction of 2-aminobenzamide derivatives with α-haloketones to form the fused heterocyclic system. This method has been successfully employed for structurally related compounds and can be adapted for our target molecule.
Domino Synthesis
A domino synthesis approach represents an efficient method for constructing the imidazoquinazolinone framework. According to the literature, this strategy involves a series of sequential reactions occurring in a single reaction vessel, eliminating the need for intermediate isolation and purification. For example, the reaction between an appropriately substituted 2-aminobenzoic acid, an isocyanate, and an alkylating agent can proceed via domino reactions to form the desired heterocyclic system.
Synthetic Route from Preformed Quinazolinones
Another viable strategy involves starting from a preformed quinazolinone scaffold and subsequently constructing the imidazole ring. This approach often utilizes 2-aminoquinazolin-4(3H)-one derivatives as intermediates, which can undergo cyclization with suitable reagents to form the imidazo[1,2-c]quinazolin-3-one system.
Synthesis of the Imidazo[1,2-c]Quinazolin-3-One Core
Preparation of 2-(2-Methylpropyl)-Substituted Derivatives
Synthesis of the Pyrido[1,2-a]Pyrimidin-4-One Component
General Approaches
The pyrido[1,2-a]pyrimidin-4-one component can be synthesized through several established methods. One common approach involves the cyclization of 2-aminopyridine derivatives with suitable reagents such as β-ketoesters, β-ketoamides, or malonates.
One-Pot Three-Component Reaction
An efficient one-pot three-component reaction has been reported for the synthesis of structurally similar pyrido[2,3-d]pyrimidine derivatives, which can be adapted for the preparation of the pyrido[1,2-a]pyrimidin-4-one component. This approach typically involves the reaction of an aminopyridine, an aldehyde, and a nitrile or ester under appropriate conditions.
Two main methodologies have proven effective:
Method A : Microwave irradiation conditions
Method B : Catalytic amount of diammonium hydrogen phosphate [(NH₄)₂HPO₄] in aqueous media
Both methods offer advantages in terms of yield, reaction time, and environmental compatibility.
Functionalization at Position 2
Formation of the Methylsulfanyl Linkage
Nucleophilic Substitution Approach
The methylsulfanyl linkage between the imidazo[1,2-c]quinazolin-3-one and pyrido[1,2-a]pyrimidin-4-one components can be established through nucleophilic substitution reactions. This typically involves:
- Introducing a thiol group at position 5 of the imidazo[1,2-c]quinazolin-3-one core
- Preparing a halomethyl derivative at position 2 of the pyrido[1,2-a]pyrimidin-4-one component
- Performing a nucleophilic substitution reaction to form the methylsulfanyl linkage
Thionation Approach
An alternative approach involves the thionation of the imidazo[1,2-c]quinazolin-3-one core using Lawesson's reagent followed by alkylation with a suitable halomethyl derivative of the pyrido[1,2-a]pyrimidin-4-one component. This method has been successfully employed for structurally similar compounds and offers a viable route to the target molecule.
Complete Synthetic Routes for the Target Compound
Convergent Synthesis
A convergent synthetic approach for 2-(2-methylpropyl)-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one involves the separate preparation of the two key components followed by their connection via the methylsulfanyl linkage. This strategy is particularly advantageous as it allows for independent optimization of each component's synthesis.
The proposed synthetic route consists of the following key steps:
- Synthesis of 5-thio-2-(2-methylpropyl)-2H,3H-imidazo[1,2-c]quinazolin-3-one
- Preparation of 2-(chloromethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine
- Nucleophilic substitution reaction to form the methylsulfanyl linkage
- Purification and characterization of the final product
Linear Synthesis
Optimization of Reaction Conditions
Solvent Effects
The choice of solvent significantly impacts the efficiency of the reactions involved in the synthesis of the target compound. Based on studies with similar compounds, the following solvents have demonstrated promising results:
| Reaction Type | Preferred Solvents | Effects |
|---|---|---|
| Cyclization reactions | Pyridine, DMF, DMSO | Promotes ring closure through high temperature capability |
| Nucleophilic substitutions | DMF, THF, Acetonitrile | Facilitates SN2 reactions for sulfanyl linkage formation |
| Alkylation reactions | DMF, Acetone, THF | Enhances reactivity of alkylating agents |
| Thionation reactions | Toluene, Xylene | Compatible with Lawesson's reagent and other thionating agents |
Temperature and Reaction Time
Optimizing temperature and reaction time is crucial for maximizing yield while minimizing side reactions. The following guidelines have been established for key transformations:
Catalysts and Additives
The use of appropriate catalysts and additives can significantly enhance reaction efficiency. For the synthesis of similar compounds, the following have proven beneficial:
- Triphenyl phosphite for the formation of amide bonds during quinazolinone synthesis
- Base catalysts (triethylamine, sodium hydride) for alkylation reactions
- Palladium catalysts for certain coupling reactions
- Diammonium hydrogen phosphate as an environmentally friendly catalyst for multicomponent reactions
Purification Strategies
Efficient purification of intermediates and the final product is essential for obtaining high-quality material. The following purification strategies have been successfully employed:
- Column chromatography using appropriate solvent systems (e.g., ethyl acetate/hexane gradients)
- Recrystallization from suitable solvents (ethanol, ethyl acetate)
- Preparative HPLC for final product purification
- Trituration with appropriate solvents to remove impurities
Analytical Characterization
Spectroscopic Analysis
Comprehensive spectroscopic analysis is essential for confirming the structure of the target compound. The following spectroscopic methods provide valuable structural information:
| Analytical Method | Expected Key Features |
|---|---|
| ¹H NMR | Signals for 2-methylpropyl group (δ 0.8-1.0 ppm for methyl groups), methylene sulfanyl linker (δ 3.5-4.0 ppm), aromatic protons of both heterocyclic systems (δ 7.0-8.5 ppm) |
| ¹³C NMR | Characteristic signals for carbonyl carbons (δ 160-170 ppm), aromatic carbons of both heterocyclic systems (δ 110-160 ppm), methylsulfanyl carbon (δ 25-35 ppm), and 2-methylpropyl carbons (δ 20-45 ppm) |
| IR | Absorption bands for C=O stretching (1650-1700 cm⁻¹), C-N stretching (1200-1350 cm⁻¹), and C-S stretching (600-700 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight (expected m/z around 447), characteristic fragmentation patterns |
Chromatographic Analysis
Chromatographic methods provide essential information about the purity of the synthesized compound:
- HPLC purity assessment using appropriate columns and mobile phases
- Thin-layer chromatography (TLC) for reaction monitoring and preliminary purity assessment
- Gas chromatography-mass spectrometry (GC-MS) for additional structural confirmation
X-ray Crystallography
When possible, X-ray crystallography provides definitive structural confirmation, including bond lengths, angles, and three-dimensional arrangement. This is particularly valuable for complex heterocyclic systems like the target compound.
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
Microwave-assisted synthesis offers several advantages for the preparation of complex heterocyclic compounds, including reduced reaction times, improved yields, and enhanced selectivity. This approach could be particularly beneficial for challenging transformations in the synthesis of the target compound, such as the formation of the imidazo[1,2-c]quinazolin-3-one core or the establishment of the methylsulfanyl linkage.
Flow Chemistry Approaches
Continuous flow chemistry represents an emerging technology with potential applications in the synthesis of complex heterocyclic compounds. This approach offers advantages in terms of scalability, safety, and process control, which could be valuable for the industrial production of the target compound.
Enzymatic Catalysis
Although less common for complex heterocyclic synthesis, enzymatic catalysis could potentially offer advantages in terms of stereoselectivity and mild reaction conditions for specific transformations in the synthetic route.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylpropyl)-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using halogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
2-(2-methylpropyl)-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biological assays to investigate its effects on various biological pathways.
Medicine: The compound has potential therapeutic applications due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Mechanism of Action
The mechanism of action of 2-(2-methylpropyl)-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one involves its interaction with specific molecular targets. These targets include enzymes and receptors involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Imidazoquinazolinone Family
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Flexibility: The sulfanyl group at position 5 is conserved in analogues (e.g., ), but its attached moiety varies. The target compound’s pyridopyrimidinone group contrasts with octylsulfanyl (CAS 1024591-25-0) or chlorophenyl-ketone (CAS derivative in ), suggesting divergent target selectivity. Alkyl vs. Aromatic Groups: The 2-(2-methylpropyl) group in the target compound may improve metabolic stability compared to 3-isopropyl or 2-isopropyl groups in analogues .
Pharmacological Implications: Pyridopyrimidinone moieties (as in the target compound) are associated with kinase inhibition or DNA intercalation, as seen in related antitumor agents . By contrast, thiazolidinone-containing analogues (e.g., ’s 374101-04-9) exhibit broader bioactivity, including antimicrobial and anti-inflammatory effects, but lack the fused quinazolinone core .
Synthetic Challenges: The target compound’s pyridopyrimidinone-sulfanyl linkage requires precise coupling conditions, akin to methods for diimidazo-pyrimidines (e.g., bromoketone reactions in ). Crystallographic refinement using SHELX programs (e.g., ) would be critical for verifying stereochemistry, especially given the complexity of fused rings.
Research Findings and Gaps
- Antitumor Potential: While the target compound’s structural relatives (e.g., diimidazo-pyrimidines in ) show antitumor activity, direct data on the target molecule are absent. Its pyridopyrimidinone group parallels motifs in kinase inhibitors, warranting enzymatic assays.
- Solubility and Bioavailability : The 2-(2-methylpropyl) group may reduce aqueous solubility compared to methoxy or chlorophenyl analogues (e.g., ), necessitating formulation studies.
- Unanswered Questions: No evidence specifies the target compound’s stability under physiological conditions or its metabolic pathways. Comparative studies with CAS 1024591-25-0 () could clarify sulfanyl group effects on half-life.
Biological Activity
The compound 2-(2-methylpropyl)-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one (CAS No. 608497-19-4) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 432.52 g/mol. The structure features a complex arrangement of pyrimidine and quinazoline rings, which are often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O4S2 |
| Molecular Weight | 432.52 g/mol |
| CAS Number | 608497-19-4 |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have shown that compounds similar to the one exhibit significant anticancer properties. For instance, derivatives containing pyrimidine structures have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxicity of related compounds on HepG2 (liver cancer) and MCF-7 cells, it was found that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin. For example:
- Compound A : IC50 = 0.12 µM against MCF-7
- Compound B : IC50 = 0.09 µM against A549
These findings suggest that the compound may have similar or enhanced efficacy in targeting cancer cells compared to existing treatments .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activities, particularly against bacterial strains. Pyrimidine derivatives have been noted for their antibacterial and antifungal properties.
Research Findings
A study reported that compounds with similar structures displayed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Neuroprotective Effects
Emerging research indicates that pyrimidine-based compounds may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases like Alzheimer’s.
The proposed mechanism includes inhibition of acetylcholinesterase (AChE) activity, which is crucial for maintaining acetylcholine levels in synaptic clefts. Inhibition of AChE can lead to improved cognitive functions in models of Alzheimer's disease.
Table 2: Biological Activities Summary
Q & A
Q. How can the compound’s reactivity in heterocyclic systems be exploited for novel derivatives?
- Methodological Answer :
- Thiol-disulfide exchange : Introduce disulfide-linked conjugates for redox-responsive drug delivery .
- Photochemical reactions : Exploit the pyrido[1,2-a]pyrimidinone’s UV absorbance for photoaffinity labeling .
- Cross-coupling : Use Buchwald-Hartwig amination to append aryl/heteroaryl groups at the quinazolinone nitrogen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
